molecular formula C7H13NO3 B12903371 Ethyl oxolan-2-ylcarbamate CAS No. 13267-68-0

Ethyl oxolan-2-ylcarbamate

Cat. No.: B12903371
CAS No.: 13267-68-0
M. Wt: 159.18 g/mol
InChI Key: URGJUQWPURTPJJ-UHFFFAOYSA-N
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Description

Ethyl (tetrahydrofuran-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis Ethyl (tetrahydrofuran-2-yl)carbamate is characterized by the presence of an ethyl group, a tetrahydrofuran ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (tetrahydrofuran-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran-2-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate compound. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl (tetrahydrofuran-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (tetrahydrofuran-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different substituents.

Scientific Research Applications

Ethyl (tetrahydrofuran-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate or as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (tetrahydrofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological processes, such as enzyme catalysis, signal transduction, and cellular metabolism. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (tetrahydrofuran-2-yl)carbamate
  • Propyl (tetrahydrofuran-2-yl)carbamate
  • Butyl (tetrahydrofuran-2-yl)carbamate

Uniqueness

Ethyl (tetrahydrofuran-2-yl)carbamate is unique due to its specific combination of an ethyl group, a tetrahydrofuran ring, and a carbamate functional group. This combination imparts distinct chemical properties and reactivity compared to other carbamate derivatives. The presence of the tetrahydrofuran ring enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.

Properties

CAS No.

13267-68-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-(oxolan-2-yl)carbamate

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)8-6-4-3-5-11-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

URGJUQWPURTPJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCCO1

Origin of Product

United States

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